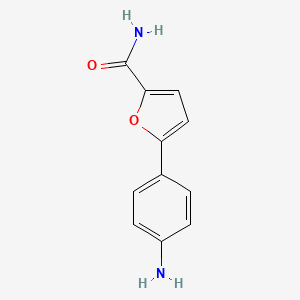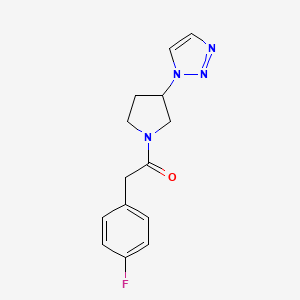acetate CAS No. 1486896-83-6](/img/structure/B2863777.png)
Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .Chemical Reactions Analysis
Esters, including “Methyl (cyclopropylcarbamoyl)aminoacetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Methyl (cyclopropylcarbamoyl)aminoacetate has been used as a starting material or intermediate in the synthesis of various pharmacologically active compounds. For example, Abdel-Wahab et al. (2008) utilized similar compounds in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, demonstrating antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Molecular Structure and Characterization
The molecular structure and characterization of compounds related to Methyl (cyclopropylcarbamoyl)aminoacetate have been explored in various studies. For instance, Yaman et al. (2019) focused on the synthesis, crystal structure, and spectroscopic features of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing insights into the compound's molecular properties and interactions (Yaman, Cakmak, Dege, Odabaşoǧlu, Pavlenko, & Kutuk, 2019).
Antimicrobial and Cytotoxic Activities
Research has also been conducted on the antimicrobial and cytotoxic activities of compounds structurally similar to Methyl (cyclopropylcarbamoyl)aminoacetate. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, exhibiting promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Conformational Studies
The influence of different side chains on the conformation of cyclopropane analogues, including those similar to Methyl (cyclopropylcarbamoyl)aminoacetate, has been a subject of research. Alemán et al. (2002) conducted a theoretical analysis on the conformational impact produced by various substituents, providing valuable insights for the design of biologically active peptides (Alemán, Jiménez, Cativiela, Pérez, & Casanovas, 2002).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds with potential biological applications. For example, Liu et al. (2011) described the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives, showcasing the versatility of this compound in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).
Safety and Hazards
The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl (cyclopropylcarbamoyl)aminoacetate”, but specific information is not available.
Eigenschaften
IUPAC Name |
methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJYGYLEZPIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)
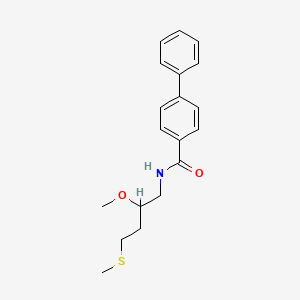
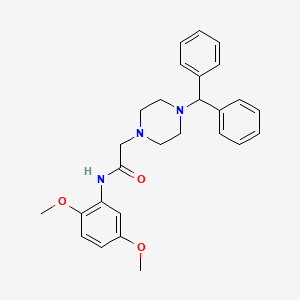
![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)

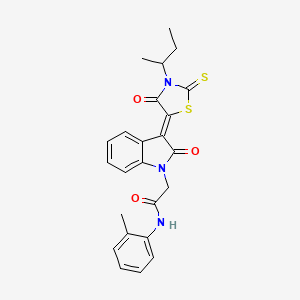
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
